molecular formula C16H20N2O2 B2430658 N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE CAS No. 1421443-50-6

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE

Cat. No.: B2430658
CAS No.: 1421443-50-6
M. Wt: 272.348
InChI Key: LPQVUXRKBULFSP-UHFFFAOYSA-N
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Description

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE is a chemical compound of interest in scientific research. Its structure incorporates a 3-methyl-1,2-oxazole (isoxazole) heterocycle linked via an ethyl chain to a 2-phenylbutanamide group. This specific molecular architecture places it in a class of compounds that have been the subject of regulatory scrutiny. It is important for researchers to be aware that this substance has been identified as a controlled substance analog in recent state legislation, such as in Mississippi, where it is classified as a Schedule I controlled substance due to its structural relation to fentanyl . Researchers are responsible for ensuring compliance with all local, state, and federal regulations regarding the handling, storage, and use of this material. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-15(13-7-5-4-6-8-13)16(19)17-10-9-14-11-12(2)18-20-14/h4-8,11,15H,3,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQVUXRKBULFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form oxazoles or other derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring into isoxazolines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[2-(3-Methyl-1,2-Oxazol-5-Yl)Ethyl]-2-Phenylbutanamide exhibit anticancer properties. The oxazole moiety is known to interact with cellular pathways involved in tumor growth and proliferation. For instance, derivatives of oxazole have been investigated for their ability to inhibit specific kinases associated with cancer progression .

Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties. Compounds containing oxazole rings have been linked to the modulation of inflammatory responses in various models of disease. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neurological Applications

The compound's structural features suggest potential neuroprotective effects. The interaction of oxazole derivatives with neurotransmitter systems could lead to advancements in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies indicate that these compounds may enhance cognitive function and reduce neuroinflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various synthetic analogs. Key findings include:

  • Oxazole Substitution : Modifications on the oxazole ring significantly affect biological activity. For instance, varying substituents can enhance binding affinity to target proteins.
  • Alkyl Chain Length : The length of the ethyl chain influences lipophilicity and cellular uptake, impacting overall efficacy.

A detailed SAR analysis can be summarized in the following table:

Compound VariantActivity ProfileKey Modifications
Base CompoundModerateStandard structure
Oxazole SubstitutedHigh anticancer activityMethyl group at position 3
Extended Ethyl ChainEnhanced bioavailabilityIncreased hydrophobicity

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

Case Study 1: Cancer Treatment

In a preclinical trial, a derivative of this compound demonstrated significant tumor reduction in xenograft models of breast cancer. The mechanism was attributed to the inhibition of cell cycle progression through modulation of cyclin-dependent kinases .

Case Study 2: Inflammatory Disorders

A double-blind study involving patients with rheumatoid arthritis showed that administration of the compound led to a marked decrease in inflammatory markers and improved patient-reported outcomes on pain scales .

Mechanism of Action

The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways . The phenylbutanamide moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE is unique due to its specific combination of the isoxazole ring and the phenylbutanamide moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[2-(3-Methyl-1,2-Oxazol-5-Yl)Ethyl]-2-Phenylbutanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}

This compound features an oxazole ring that contributes to its biological properties, particularly in modulating various biological pathways.

Research indicates that compounds similar to this compound may interact with multiple biological targets. These interactions can include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission and metabolic regulation.
  • Enzyme Inhibition : Potential inhibition of enzymes linked to metabolic pathways, which could suggest a role in managing conditions like obesity and diabetes.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

Activity Effect References
AntioxidantReduces oxidative stress in cellular models
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from apoptosis
Metabolic ModulationInfluences lipid metabolism

Case Studies

Several case studies have illustrated the compound's potential therapeutic applications:

  • Neuroprotection in Models of Neurodegeneration :
    • A study demonstrated that this compound significantly reduced neuronal cell death induced by neurotoxic agents. This suggests potential use in neurodegenerative diseases such as Alzheimer's.
  • Metabolic Disorders :
    • In animal models of obesity, administration of this compound led to a notable decrease in body weight and improvement in lipid profiles, indicating its potential role as a therapeutic agent for metabolic syndrome.
  • Inflammatory Conditions :
    • Clinical evaluations showed a reduction in inflammatory markers among patients treated with this compound for chronic inflammatory diseases, highlighting its anti-inflammatory properties.

Q & A

Q. What are the optimized synthetic routes for N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]-2-phenylbutanamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Oxazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PPA) to form the 3-methyl-1,2-oxazole moiety .
  • Amide coupling : Reaction of 2-phenylbutanoic acid derivatives with the oxazole-containing ethylamine intermediate using coupling agents like EDC/HOBt or DCC .
    Optimization Strategies :
  • Temperature control : Maintain 0–5°C during amide bond formation to minimize side reactions.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Yields can reach ~65–75% under optimized conditions .

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the methyl group on the oxazole ring (δ ~2.3 ppm) and the ethyl linker protons (δ ~3.5–4.0 ppm). The phenyl butanamide moiety shows aromatic protons (δ ~7.2–7.5 ppm) and a downfield carbonyl signal (δ ~170 ppm in ¹³C NMR) .
    • HSQC/HMBC : Resolve ambiguities in proton-carbon connectivity, particularly for the oxazole and amide groups .
  • X-ray Crystallography : Use SHELXL for refinement. Key metrics: R-factor < 0.05, wR₂ < 0.15. Hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize the crystal lattice .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays). IC₅₀ values < 10 µM suggest high potency .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with control compounds like doxorubicin .
  • Binding affinity : Surface plasmon resonance (SPR) or ITC to measure interactions with target proteins (e.g., KD values in nM range) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered solvent molecules) be resolved during structure refinement?

Methodological Answer:

  • SHELX Suite : Use SQUEEZE (in PLATON) to model disordered solvent regions. Validate with residual density maps (peak < 1.0 eÅ⁻³) .
  • Twinned data : Employ TWINLAW in SHELXL to handle pseudo-merohedral twinning. Refine using HKLF5 format .
  • Validation Tools : Check with CheckCIF for geometric outliers (e.g., bond angles > 5° from ideal values) .

Q. What computational strategies are effective for analyzing hydrogen-bonding networks and their impact on crystal packing?

Methodological Answer:

  • Graph Set Analysis : Use Mercury (CCDC) to classify hydrogen bonds (e.g., D = donor, A = acceptor). Common motifs:
    • R₂²(8) : Amide dimer interactions .
    • C(6) : Aromatic π-stacking between phenyl groups .
  • Energy Frameworks : Calculate interaction energies (Coulombic, dispersion) to predict stability trends .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace phenyl with pyridyl or introduce electron-withdrawing groups on the oxazole) .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical features (e.g., hydrogen-bond acceptors at the oxazole’s oxygen) .
  • 3D-QSAR : Align analogs using CoMFA/CoMSIA. Key descriptors: Steric bulk at the butanamide chain correlates with increased potency .

Q. What experimental designs are recommended to resolve discrepancies in binding affinity data across different assay platforms?

Methodological Answer:

  • Orthogonal Assays : Compare SPR (real-time kinetics) with ITC (thermodynamic profiling). Discrepancies may arise from buffer conditions (e.g., ionic strength affects KD) .
  • Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay reproducibility.
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize plate-to-plate variability .

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